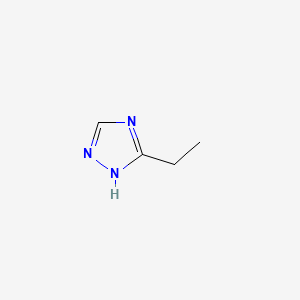

3-Ethyl-1H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-2-4-5-3-6-7-4/h3H,2H2,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIPHBYZUMQFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40225058 | |

| Record name | 3-Ethyl-1,2,4(1H)-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7411-16-7 | |

| Record name | 3-Ethyl-1,2,4(1H)-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007411167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-1,2,4(1H)-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Ethyl-1H-1,2,4-triazole CAS number 7411-16-7 properties

An In-Depth Technical Guide to 3-Ethyl-1H-1,2,4-triazole (CAS 7411-16-7): Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic heterocycle belonging to the diazole family. The 1,2,4-triazole ring system is a cornerstone in modern chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and functional materials.[1] This five-membered ring containing three nitrogen atoms is a key pharmacophore in numerous therapeutic agents, including those with antifungal, antiviral, and anticancer properties.[1][2] Understanding the fundamental properties, synthesis, and reactivity of specific derivatives like this compound is therefore of paramount importance for researchers in drug discovery, agrochemicals, and materials science. This guide provides a comprehensive technical overview of the compound, synthesizing core scientific data with practical, field-proven insights.

Part 1: Physicochemical and Spectroscopic Profile

The intrinsic properties of a molecule dictate its behavior in both chemical and biological systems. A thorough characterization is the foundation of any research and development endeavor.

Physicochemical Properties

The key physicochemical data for this compound are summarized below. These values are critical for predicting solubility, membrane permeability, and appropriate reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 7411-16-7 | [3][4][5] |

| Molecular Formula | C₄H₇N₃ | [3][4] |

| Molecular Weight | 97.12 g/mol | [3][5] |

| Appearance | Solid | [3][6] |

| Melting Point | 61-62 °C | [3] |

| Boiling Point | 235.3 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.116 g/cm³ | [3] |

| Flash Point | 110.4 °C | [3] |

| XLogP3 | 0.8 | [3][5] |

| Hydrogen Bond Donors | 1 | [3][4] |

| Hydrogen Bond Acceptors | 2 | [3][4] |

Spectroscopic Data Analysis

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides a clear fingerprint of the compound's ethyl group and triazole core. Analysis of a spectrum run in CDCl₃ reveals the following key signals:

-

δ 9.4 (1H, broad singlet): This signal corresponds to the acidic proton on one of the ring's nitrogen atoms (N-H). Its broadness is characteristic of protons attached to nitrogen, often due to quadrupole broadening and exchange.[3][6]

-

δ 8.06 (1H, singlet): This sharp singlet is assigned to the proton at the C5 position of the triazole ring.[3][6] Its chemical shift is in the aromatic region, confirming the aromaticity of the heterocyclic ring.

-

δ 2.88 (2H, quartet, J=7.5 Hz): This quartet represents the methylene protons (-CH₂) of the ethyl group. It is split into a quartet by the three adjacent methyl protons.[3][6]

-

δ 1.37 (3H, triplet, J=7.5 Hz): This triplet is characteristic of the methyl protons (-CH₃) of the ethyl group, split by the two adjacent methylene protons.[3][6]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry in negative mode (ESI-) shows a prominent peak at m/z 96, corresponding to the deprotonated molecule [M-H]⁻.[3][6] This result confirms the molecular weight of 97.12 and highlights the acidic nature of the N-H proton, which is readily lost.

Infrared (IR) Spectroscopy

While specific spectra for this compound are not broadly published, the characteristic IR absorption bands for a 3-substituted-1,2,4-triazole can be reliably predicted:

-

~3120 cm⁻¹: A sharp to medium peak corresponding to the N-H stretching vibration of the triazole ring.[7]

-

~3090-3030 cm⁻¹: Weak to medium peaks from the aromatic C-H stretch of the triazole ring.[7]

-

~2980-2870 cm⁻¹: Medium to strong peaks from the aliphatic C-H stretching of the ethyl group.

-

~1600-1480 cm⁻¹: A series of bands associated with C=N and N=N stretching vibrations within the aromatic triazole ring.[7][8] These are diagnostic for the heterocyclic core.

Part 2: Synthesis and Reactivity

The synthesis of the 1,2,4-triazole core is well-established, with several named reactions providing reliable access. Understanding these methods provides context for producing derivatives like this compound.

Synthetic Strategy: Condensation of Formic Hydrazide and Thiopropionamide

A validated and direct method for the synthesis of this compound involves the condensation of formic hydrazide with thiopropionamide.[3][6] This approach is efficient and utilizes readily available starting materials.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution relies on careful control of temperature and atmosphere, with chromatographic purification providing the final, pure compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a gentle stream of nitrogen, combine formic hydrazide (1.0 eq) and thiopropionamide (1.0 eq).

-

Expertise & Causality: The nitrogen atmosphere is critical to prevent oxidation of the starting materials and intermediates at the high reaction temperature, which could lead to undesired side products and lower yields.

-

-

Heating: Immerse the flask in an oil bath and heat the solid mixture with stirring to 150 °C. Maintain this temperature for 2 hours.

-

Expertise & Causality: The 150 °C temperature provides the necessary thermal energy to drive the condensation and subsequent intramolecular cyclization, which involves the elimination of hydrogen sulfide and water.

-

-

Work-up: After 2 hours, remove the heat source and allow the reaction mixture to cool to room temperature and stand overnight. The resulting solid is then suspended in a 20% ethyl acetate/dichloromethane solvent mixture.

-

Purification:

-

Filter the suspension to remove any insoluble solids.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel. First, elute with a gradient of 50-80% ethyl acetate in dichloromethane to remove by-products.

-

Subsequently, elute with 10% methanol in dichloromethane to collect the pure this compound.[3][6]

-

Expertise & Causality: The two-stage elution is a deliberate choice. The less polar solvent system removes faster-moving impurities, while the switch to a more polar system (containing methanol) is necessary to displace the more polar triazole product from the silica gel.

-

General Reactivity

The chemical behavior of this compound is governed by the electronic nature of the triazole ring.

-

Acidity: The N-H proton is acidic (pKa of parent 1,2,4-triazole is 10.26), making the compound susceptible to deprotonation by bases to form a triazolate anion.[9] This anion is a potent nucleophile, allowing for straightforward N-alkylation or N-arylation reactions.

-

Aromaticity and Nucleophilicity: The triazole ring is π-deficient due to the presence of three electronegative nitrogen atoms. This makes the carbon atoms (C3 and C5) electron-poor and generally resistant to electrophilic aromatic substitution but susceptible to attack by strong nucleophiles under certain conditions.[9]

-

Site of Electrophilic Attack: Electrophilic attack, when it occurs, preferentially happens at the ring nitrogen atoms, which possess higher electron density.[9]

Part 3: Applications and Research Context

While specific, commercial applications of this compound are not widely documented, its value lies in its role as a versatile chemical building block. The broader 1,2,4-triazole class is central to numerous fields.

-

Medicinal Chemistry: The 1,2,4-triazole core is found in blockbuster antifungal drugs like Fluconazole and Itraconazole.[10] These drugs function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[1] The ethyl group in this compound serves as a simple, lipophilic substituent that can be used as a starting point or fragment in the design of new therapeutic agents targeting a range of diseases.

-

Agrochemicals: Triazole derivatives are widely used as fungicides and plant growth regulators in agriculture, such as paclobutrazol.[1] The stability and unique electronic properties of the triazole ring contribute to their efficacy.

-

Materials Science: The high nitrogen content and thermal stability of the triazole ring make it an attractive scaffold for the development of nitrogen-rich energetic materials and coordination polymers.[11]

For drug development professionals, this compound represents a readily accessible fragment for use in fragment-based lead discovery (FBLD) or as an intermediate for further elaboration into more complex target molecules.

Part 4: Safety and Handling

Scientific integrity demands a commitment to safety. This compound is classified as an irritant and requires careful handling.

GHS Hazard Information

| Code | Hazard Statement | Classification |

| H315 | Causes skin irritation | Warning[5] |

| H319 | Causes serious eye irritation | Warning[5] |

| H335 | May cause respiratory irritation | Warning[5] |

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12]

-

Ventilation: Handle the compound exclusively in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]

-

Skin and Eye Contact: Avoid all contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12][13]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture absorption and contamination.[13]

-

Disposal: Dispose of waste material in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.

Conclusion

This compound (CAS 7411-16-7) is more than just a chemical entry; it is a versatile and valuable building block underpinned by the rich chemistry of the 1,2,4-triazole scaffold. Its well-defined physicochemical properties, predictable spectroscopic signature, and accessible synthetic routes make it a reliable tool for researchers. While its primary utility is as an intermediate, the proven importance of the triazole core in medicine and materials science ensures that derivatives like this will continue to be of significant interest in the pursuit of novel and functional molecules.

References

- BenchChem. (n.d.). The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research.

- BenchChem. (n.d.). Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis.

- Wikipedia. (n.d.). Einhorn–Brunner reaction.

- ECHEMI. (n.d.). This compound Formula - 7411-16-7.

- ChemScene. (n.d.). This compound.

- PubChem. (n.d.). 3-Ethyl-1,2,4(1H)-triazole.

- ChemicalBook. (n.d.). This compound | 7411-16-7.

- AK Scientific, Inc. (n.d.). This compound.

- Merck Index. (n.d.). Einhorn-Brunner Reaction.

- Merck Index. (n.d.). Einhorn-Brunner Reaction.

- Thermo Fisher Scientific. (2024). Safety Data Sheet.

- Watson International. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- RSC Publishing. (n.d.). Synthesis of nitrogen-rich imidazole, 1,2,4-triazole and tetrazole-based compounds.

- ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.

- Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

- International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article.

- ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-Ethyl-1,2,4(1H)-triazole | C4H7N3 | CID 23891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 7411-16-7 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. ijsr.net [ijsr.net]

- 9. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 11. Synthesis of nitrogen-rich imidazole, 1,2,4-triazole and tetrazole-based compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. watson-int.com [watson-int.com]

- 13. fishersci.com [fishersci.com]

Physicochemical properties of 3-Ethyl-1H-1,2,4-triazole

An In-Depth Technical Guide to the Physicochemical Properties of 3-Ethyl-1H-1,2,4-triazole

Authored by a Senior Application Scientist

Introduction: The Significance of this compound

This compound is a heterocyclic organic compound that belongs to the s-triazole (symmetrical triazole) family. The 1,2,4-triazole ring is a cornerstone pharmacophore in modern medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups.[1][2] This scaffold is present in numerous FDA-approved drugs, including the antifungal agents fluconazole and itraconazole, and the anticancer drug letrozole, highlighting its therapeutic relevance.[3][4][5]

A comprehensive understanding of the physicochemical properties of substituted triazoles like this compound is paramount for professionals in drug discovery and development. These properties—spanning from acidity and lipophilicity to solubility and spectral characteristics—govern a molecule's pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets. This guide provides an in-depth analysis of these core properties, supported by experimental protocols and field-proven insights.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 7411-16-7 | [6][7][8][9][10] |

| Molecular Formula | C₄H₇N₃ | [6][7][10] |

| Molecular Weight | 97.12 g/mol | [6][7][10][11] |

| SMILES | CCC1=NNC=N1 | [7] |

| InChIKey | JDIPHBYZUMQFQV-UHFFFAOYSA-N | [11] |

Molecular Structure and Tautomerism

The 1,2,4-triazole ring is an aromatic, five-membered heterocycle containing two carbon and three nitrogen atoms. Due to proton migration, it can exist in different tautomeric forms. For 3-Ethyl-1,2,4-triazole, the primary tautomers are the 1H- and 4H- forms. The 1H-tautomer is generally considered more stable.[12] This tautomerism is a critical feature, as it influences the molecule's hydrogen bonding potential and its ability to act as both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogens).[1][2]

Caption: Tautomeric forms of 3-Ethyl-1,2,4-triazole.

Core Physicochemical Properties

The following table summarizes the key experimental and predicted physicochemical properties of this compound, which are essential for its handling, formulation, and application in research.

Table 2: Summary of Physicochemical Properties

| Property | Value | Comments and Significance |

| Melting Point | 61-62 °C | Indicates the compound is a solid at room temperature.[6] |

| Boiling Point | 235.3 °C (at 760 mmHg) | Relatively high boiling point suggests strong intermolecular forces.[6] |

| Density (Predicted) | 1.116 ± 0.06 g/cm³ | Useful for formulation and process chemistry calculations.[6] |

| Flash Point | 110.4 °C | Important for safety and handling protocols.[6] |

| pKa (Acidic) | ~10.26 (Predicted) | Refers to the deprotonation of the N-H group. Based on parent 1,2,4-triazole.[3] |

| pKa (Basic) | ~2.45 (Predicted) | Refers to the protonation of a ring nitrogen. Based on parent 1,2,4-triazole.[3] |

| LogP (XLogP3) | 0.8 | Indicates balanced lipophilicity, favorable for drug candidates.[6][11] |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | Suggests good potential for oral bioavailability (typically <140 Ų).[6][7] |

| Hydrogen Bond Donor Count | 1 | The N-H group can donate a hydrogen bond.[6][7] |

| Hydrogen Bond Acceptor Count | 2 | The two pyridine-like nitrogen atoms can accept hydrogen bonds.[6][7] |

| Rotatable Bond Count | 1 | The C-C bond of the ethyl group, indicating low conformational flexibility.[6][7] |

In-Depth Analysis and Experimental Protocols

Acidity, Basicity, and pKa Determination

Expertise & Experience: The 1,2,4-triazole nucleus is amphoteric, meaning it can act as both a weak acid and a weak base.[3] The acidic character comes from the pyrrole-type N-H proton (pKa ≈ 10.26), while the basicity arises from the lone pair of electrons on the pyridine-type nitrogens (pKa of the conjugate acid ≈ 2.45).[3] These pKa values are critical in drug development as they determine the ionization state of the molecule at physiological pH (≈7.4), which in turn dictates its solubility, membrane permeability, and binding to target proteins. For this compound, the electron-donating nature of the ethyl group is expected to have a minor, but measurable, effect on these values compared to the unsubstituted parent triazole.

Trustworthiness (Self-Validating Protocol): Potentiometric titration is the gold-standard method for pKa determination. The protocol's integrity is maintained by calibrating the pH meter with at least three standard buffers spanning the expected pKa range and by performing a blank titration of the solvent system to correct for its own acidity or basicity.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent (e.g., water or a methanol/water mixture for compounds with low aqueous solubility).

-

Calibration: Calibrate a high-precision pH meter and electrode using standard buffers (e.g., pH 2.0, 7.0, 11.0).

-

Titration (Basic pKa): Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise aliquots. Record the pH after each addition.

-

Titration (Acidic pKa): In a separate experiment, titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), again recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accuracy, use the first or second derivative of the titration curve to precisely locate the equivalence point(s).

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity and LogP Determination

Expertise & Experience: Lipophilicity, quantified as the partition coefficient (LogP), is a measure of a compound's differential solubility between an immiscible lipid (e.g., n-octanol) and aqueous phase. It is a crucial predictor of a drug's ability to cross cell membranes. The computed LogP (XLogP3) for this compound is 0.8, indicating a well-balanced profile.[6] The inherent polarity of the triazole ring helps to temper the lipophilicity of attached alkyl groups, often improving aqueous solubility and reducing metabolic liabilities.[1] A LogP value between 0 and 3 is often considered optimal for oral drug absorption.

Trustworthiness (Self-Validating Protocol): The Shake-Flask method (OECD 107) is a classic and reliable technique. Its validity is ensured by using high-purity, mutually saturated solvents (n-octanol and water), maintaining a constant temperature, and analyzing the concentration in both phases to confirm mass balance.

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by stirring them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: Combine a known volume of the sample solution with a known volume of the saturated n-octanol in a separatory funnel or vial.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) at a constant temperature (e.g., 25 °C) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Caption: General workflow for spectroscopic characterization of a compound.

Synthesis and Applications

Synthesis: A common laboratory synthesis of this compound involves the reaction of formic hydrazide with thiopropionamide. [6][8]The mixture is heated, causing cyclization and formation of the triazole ring. The crude product is then purified, typically by column chromatography. [6][8] Applications in Drug Development and Research: The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical and biological properties. [12]* Antifungal Agents: The nitrogen atoms of the triazole ring can coordinate with the heme iron of cytochrome P450 enzymes, such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. [13]* Anticancer Agents: Many 1,2,4-triazole derivatives show potent antiproliferative effects by targeting various enzymes and receptors involved in cancer progression. [4][5]* Other Therapeutic Areas: The scaffold has been explored for a vast range of activities, including antiviral, antitubercular, anti-inflammatory, and anticonvulsant properties. [12][14][15]* Materials Science: Triazole derivatives are also investigated as corrosion inhibitors, where they can adsorb onto metal surfaces and form a protective layer. [16]

Conclusion

This compound is a molecule of significant interest, characterized by a set of well-balanced physicochemical properties. Its moderate lipophilicity, hydrogen bonding capabilities, and the inherent stability of the triazole ring make it an attractive building block for the design of novel therapeutic agents and functional materials. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their respective fields, from fundamental chemical synthesis to advanced drug development programs.

References

-

Guan, T., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7788-7824. [Link]

-

Aggarwal, N., & Kumar, R. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881323. [Link]

-

3-Ethyl-1,2,4(1H)-triazole | C4H7N3 | CID 23891 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. (2020). ResearchGate. [Link]

-

Godhani, D. R., et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041. [Link]

-

Electronic Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis of 1,2,4 triazole compounds. (2022). ISRES Publishing. [Link]

-

Abd El-Lateef, H. M., et al. (2023). Highly Efficient Corrosion Inhibitor for Pure Iron and Aluminum Metals in Aggressive Acidic Medium: Experimental and Computational Study. Materials, 16(13), 4789. [Link]

-

Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. (2012). Der Pharma Chemica. [Link]

-

Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application | Request PDF. (2024). ResearchGate. [Link]

-

Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. (2008). TÜBİTAK Academic Journals. [Link]

-

1,2,4-Triazole - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 981251. [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). Royal Society of Chemistry. [Link]

-

Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. (2022). RSC Medicinal Chemistry. [Link]

-

Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. (2022). Journal of Heterocyclic Chemistry. [Link]

-

The pKa values of 1,2,4-triazole and its alkyl derivatives. (2016). ResearchGate. [Link]

-

Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (2017). ResearchGate. [Link]

-

Kumar, K., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 28(19), 115682. [Link]

-

Viasov, O. S., et al. (2007). Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. Journal of Chemical & Engineering Data, 52(3), 856-858. [Link]

-

New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (2019). Molecules. [Link]

-

Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. (2007). Journal of Chemical & Engineering Data. [Link]

-

3-Amino-1,2,4-triazole - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

- 1. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | 7411-16-7 [chemicalbook.com]

- 9. 7411-16-7|this compound|BLD Pharm [bldpharm.com]

- 10. scbt.com [scbt.com]

- 11. 3-Ethyl-1,2,4(1H)-triazole | C4H7N3 | CID 23891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Molecular Structure and Tautomerism of 3-Ethyl-1H-1,2,4-triazole

Foreword: The Dynamic Nature of a Privileged Scaffold

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful therapeutic agents.[1][2][3] Its utility stems from a unique combination of features: metabolic stability, a capacity for diverse hydrogen bonding interactions, and a rigid framework that allows for precise orientation of substituents. However, to truly harness the potential of 1,2,4-triazole derivatives in drug design, researchers must look beyond a static two-dimensional structure. The triazole ring is subject to prototropic tautomerism—a dynamic equilibrium involving the migration of a proton between its nitrogen atoms.[4][5]

This phenomenon is not a mere chemical curiosity; it is a critical determinant of a molecule's physicochemical properties and, consequently, its biological activity. The predominant tautomeric form dictates the molecule's shape, dipole moment, and its ability to act as a hydrogen bond donor or acceptor, all of which govern its interaction with biological targets like enzymes and receptors.[4][6] This guide provides an in-depth analysis of the molecular structure and tautomeric landscape of a representative derivative, 3-Ethyl-1H-1,2,4-triazole, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Structure: this compound

This compound is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms. An ethyl group is attached to the carbon at position 3.

The fundamental structure is characterized by a planar ring system where π-electrons are delocalized across the ring, conferring aromatic stability. The presence of three nitrogen heteroatoms creates a π-electron-deficient system, influencing the molecule's reactivity and electronic properties.

The Tautomeric Equilibrium: A System in Flux

For C-substituted 1,2,4-triazoles like the 3-ethyl derivative, annular prototropic tautomerism results in three possible isomers, distinguished by the location of the single hydrogen atom on the ring's nitrogen atoms.[4][9]

The equilibrium between these forms is a critical aspect of the molecule's identity in both solution and biological systems.

Caption: Annular tautomeric equilibrium of 3-Ethyl-1,2,4-triazole.

Relative Stability and Influencing Factors

The relative population of each tautomer is governed by its thermodynamic stability. For the parent 1,2,4-triazole and many C-substituted derivatives, the stability order has been consistently shown through computational and experimental studies.[4][6]

-

General Stability Trend: 1H > 2H > 4H

Computational studies on the parent 1,2,4-triazole have shown the 1H-tautomer to be more stable than the 4H-tautomer by over 6 kcal/mol.[4] This pronounced stability is often attributed to reduced electrostatic repulsion between the lone pairs of electrons on adjacent nitrogen atoms in the 1H form compared to the 4H isomer.[4] The ethyl group at the C3 position is a weak electron-donating group and is not expected to significantly alter this fundamental stability order.

The tautomeric equilibrium is not static and is influenced by several factors:

-

Solvent Polarity: The polarity of the solvent can influence the equilibrium by differentially solvating the tautomers, which possess different dipole moments.

-

Physical State: The predominant tautomer in the solid state, determined by crystal packing forces, may differ from that in solution. X-ray and NMR studies have confirmed that many 3-substituted 1,2,4-triazoles exist as the 1H-tautomer in both the solid phase and in solution.[4]

-

Temperature: Changes in temperature can shift the equilibrium, although this effect is often less pronounced than solvent or substituent effects.

Experimental and Computational Characterization

A multi-faceted approach combining spectroscopy and theoretical modeling is essential to definitively assign the structure and quantify the tautomeric populations of 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines.[5]

Quantum Chemical Calculations

Theoretical modeling, particularly using Density Functional Theory (DFT), is a powerful predictive tool. It allows for the calculation of key properties for each tautomer to determine their relative stabilities.

Table 1: Representative Calculated Properties of 1,2,4-Triazole Tautomers

| Property | 1H-Tautomer | 2H-Tautomer | 4H-Tautomer | Causality & Significance |

|---|---|---|---|---|

| Relative Energy (ΔG) | 0.00 kcal/mol (Reference) | ~1-3 kcal/mol | > 6 kcal/mol | Lower Gibbs free energy indicates higher thermodynamic stability. The 1H form is consistently the most stable.[4] |

| Dipole Moment | Lower | Intermediate | Higher | Affects solubility in polar solvents and interactions with polar biological environments. |

| NBO Charges | Distribution reflects stability | - | - | Natural Bond Orbital (NBO) analysis reveals charge distribution, explaining electrostatic interactions.[5] |

| HOMO/LUMO Gap | Higher | - | Lower | A larger HOMO-LUMO gap generally correlates with greater kinetic stability.[5] |

Note: Exact values are dependent on the computational method and basis set used. The values presented are illustrative based on general findings for substituted 1,2,4-triazoles.

Spectroscopic Verification

-

NMR Spectroscopy: Nuclear Magnetic Resonance is arguably the most powerful technique for studying tautomerism in solution. The chemical shifts of the ring proton (C5-H) and the nitrogen atoms (¹⁵N NMR) are highly sensitive to the electronic environment, which changes depending on the position of the migratory proton.[4][6]

-

UV-Vis Spectroscopy: Each tautomer has a unique set of electronic transitions. Experimental UV-Vis spectra can be compared with spectra simulated from theoretical calculations for each tautomer. By considering the Boltzmann weighting of the most stable forms, a composite simulated spectrum can be generated that should match the experimental data, confirming the tautomeric populations.[5][10]

-

X-ray Crystallography: Provides an unambiguous structural determination of the predominant tautomer in the solid state. Studies on similar compounds like 3-halo-1,2,4-triazoles have confirmed the N1-H tautomer in the crystal lattice.[4]

Representative Synthesis Protocol

The synthesis of 1,2,4-triazoles can be achieved through various cyclization strategies.[11][12][13] A common and reliable method involves the reaction of a hydrazine with formamide, which serves as both a reactant and a solvent.

Synthesis of this compound from Propionylhydrazide

This protocol describes a microwave-assisted synthesis, which is efficient and often leads to higher yields and purity.[12]

Materials & Reagents:

-

Propionylhydrazide

-

Formamide

-

Microwave reactor vials

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Step-by-Step Methodology:

-

Reaction Setup: In a 10 mL microwave reactor vial, combine propionylhydrazide (1.0 mmol) and formamide (5.0 mL).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 180°C for 30 minutes. The causality for using microwave heating is its ability to rapidly and uniformly heat the reaction mixture, significantly accelerating the cyclization and dehydration steps compared to conventional heating.

-

Workup: After cooling the reaction mixture to room temperature, pour it into distilled water (20 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). The choice of ethyl acetate is based on the expected polarity of the triazole product, ensuring efficient partitioning from the aqueous phase.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. This self-validating step removes residual water that could interfere with subsequent purification and characterization.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Experimental workflow for the synthesis of this compound.

Implications for Drug Development

Understanding the tautomerism of this compound and its analogs is paramount for drug discovery. The 1,2,4-triazole moiety is a key component in numerous approved drugs, including the antifungals fluconazole and itraconazole.[11][14]

-

Receptor Binding: The position of the proton (N-H) defines the molecule's hydrogen bond donor/acceptor pattern. A 1H-tautomer presents a different interaction profile to a biological target than a 4H-tautomer. An incorrect assumption about the predominant tautomer can lead to flawed molecular modeling and structure-activity relationship (SAR) analysis.

-

Physicochemical Properties: Tautomerism influences pKa, logP, and solubility. These properties govern a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent applications and the protection of intellectual property.

Conclusion

This compound, while structurally simple, presents a rich and dynamic chemical nature dominated by annular tautomerism. The preference for the 1H-tautomer is a well-established principle for C-substituted triazoles, driven by fundamental electronic stability. This equilibrium, however, is responsive to environmental factors and must be rigorously characterized using a combination of high-level computational analysis and definitive spectroscopic techniques. For scientists in drug development, a thorough understanding of this tautomeric behavior is not an academic exercise but a prerequisite for the rational design of effective, targeted, and novel therapeutics. The insights and protocols presented in this guide serve as a foundational framework for interrogating and exploiting the complex chemistry of this vital heterocyclic system.

References

-

Sergeieva, T., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry. Retrieved from [Link]

-

Sergeieva, T., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Mahboub, R. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry. Retrieved from [Link]

-

Sergeieva, T., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Retrieved from [Link]

-

Mahboub, R. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry, 13(1), 33-38. Retrieved from [Link]

-

ResearchGate. (n.d.). On tautomerism of 1,2,4-triazol-3-ones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23891, 3-Ethyl-1,2,4(1H)-triazole. Retrieved from [Link]

-

Ahmed, S., et al. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biology and Research. Retrieved from [Link]

-

Jing, B., et al. (n.d.). This compound-5(4H)-thione. ResearchGate. Retrieved from [Link]

-

PharmaTutor. (n.d.). A Comprehensive review on 1, 2, 4 Triazole. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

-

AJOL. (n.d.). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Retrieved from [Link]

-

Al-Ostath, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Saudi Chemical Society, 25(9), 101307. Retrieved from [Link]

-

Kumar, D. & Gupta, S. (2013). Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. ResearchGate. Retrieved from [Link]

-

Sameliuk, Y., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University. Retrieved from [Link]

-

Gomaa, A. A. M. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(3), 556. Retrieved from [Link]

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 3-Ethyl-1,2,4(1H)-triazole | C4H7N3 | CID 23891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 12. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 13. isres.org [isres.org]

- 14. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometric Fragmentation Pattern of 3-Ethyl-1H-1,2,4-triazole

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] A thorough understanding of the analytical characteristics of substituted triazoles is paramount for their identification, structural elucidation, and metabolic profiling. Mass spectrometry stands as a cornerstone technique in this endeavor, providing invaluable information on the molecular weight and structural features of these compounds through the analysis of their fragmentation patterns. This guide provides a detailed examination of the mass spectrometric behavior of 3-Ethyl-1H-1,2,4-triazole, a representative member of this important class of heterocyclic compounds. We will explore its fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights grounded in the fundamental principles of mass spectrometry and the known chemical behavior of the 1,2,4-triazole ring system.

Molecular Structure and Properties

This compound possesses a molecular formula of C₄H₇N₃ and a molecular weight of 97.12 g/mol .[2][3][4] The structure consists of a five-membered 1,2,4-triazole ring substituted with an ethyl group at the 3-position. The presence of both proton-donating and proton-accepting sites within the triazole ring, along with the alkyl substituent, dictates its behavior in the mass spectrometer.

| Property | Value |

| Molecular Formula | C₄H₇N₃ |

| Molecular Weight | 97.12 g/mol |

| CAS Number | 7411-16-7 |

Electron Ionization (EI) Mass Spectrometry

The primary fragmentation of the 1,2,4-triazole ring under EI conditions often involves the expulsion of a molecule of hydrogen cyanide (HCN), a characteristic fragmentation for many nitrogen-containing heterocyclic compounds.[1] For the parent 1H-1,2,4-triazole, this results in a major fragment ion at m/z 42.[1] Another common fragmentation pathway for substituted triazoles is the loss of a nitrogen molecule (N₂).

For this compound, the following fragmentation pathways are proposed:

-

α-Cleavage: The most favorable initial fragmentation is likely the cleavage of the C-C bond beta to the triazole ring (α-cleavage to the ring), leading to the loss of a methyl radical (•CH₃) to form a stable, resonance-delocalized cation at m/z 82 . This is a common fragmentation pathway for ethyl-substituted aromatic and heteroaromatic rings.

-

Loss of Ethene (McLafferty Rearrangement not possible): While loss of ethene is a common fragmentation for ethyl-substituted compounds, a direct McLafferty rearrangement is not possible due to the lack of a γ-hydrogen. However, a rearrangement followed by the elimination of ethene (C₂H₄) could lead to an ion at m/z 69 .

-

Ring Cleavage: Subsequent fragmentation of the triazole ring from the molecular ion or the primary fragment ions would be expected.

-

Loss of HCN from the molecular ion would yield a fragment at m/z 70 .

-

Loss of N₂ from the molecular ion would result in an ion at m/z 69 .

-

A retro-Diels-Alder type cleavage of the triazole ring could also occur.

-

Caption: Proposed EI fragmentation pathway for this compound.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with less extensive fragmentation compared to EI. The fragmentation of the pseudomolecular ion can be induced by increasing the cone voltage or through collision-induced dissociation (CID) in a tandem mass spectrometer.

Positive Ion Mode ESI-MS

In positive ion mode, this compound is expected to readily form a protonated molecule [M+H]⁺ at m/z 98 . The fragmentation of this ion would likely proceed through the loss of small, stable neutral molecules.

Proposed fragmentation pathways for the [M+H]⁺ ion include:

-

Loss of N₂: The expulsion of a neutral nitrogen molecule is a common fragmentation pathway for protonated triazoles, which would lead to a fragment ion at m/z 70 .

-

Loss of Ethene: The elimination of ethene (C₂H₄) from the ethyl group would result in a protonated 1H-1,2,4-triazole ion at m/z 70 .

-

Loss of HCN: Cleavage of the triazole ring with the loss of hydrogen cyanide would produce a fragment ion at m/z 71 .

Caption: Proposed ESI (+) fragmentation of this compound.

Negative Ion Mode ESI-MS

In negative ion mode, the formation of a deprotonated molecule [M-H]⁻ at m/z 96 has been experimentally observed.[2] This is expected due to the acidic nature of the N-H proton on the triazole ring. The fragmentation of this anion is generally less common and would require higher collision energies. If fragmentation were to occur, it might involve the loss of the ethyl group or ring opening.

Experimental Protocols

The following are generalized protocols for the mass spectrometric analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

This method is suitable for volatile and thermally stable compounds like this compound.

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Injector: Split/splitless injector, 250 °C.

-

Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (EI):

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 35-300.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis

This is a versatile method for a wide range of compounds, including those that are less volatile or thermally labile.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 10 µg/mL.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions (ESI):

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Positive and/or negative ion mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V (can be varied to induce fragmentation).

-

Desolvation Gas: Nitrogen at a flow of 600 L/hr.

-

Desolvation Temperature: 350 °C.

-

Mass Range: m/z 50-300.

-

Conclusion

The mass spectrometric fragmentation of this compound provides key structural information that is essential for its unambiguous identification. Under Electron Ionization, fragmentation is expected to be driven by α-cleavage of the ethyl group and characteristic cleavages of the triazole ring, including the loss of HCN and N₂. In Electrospray Ionization, the soft ionization primarily yields the protonated or deprotonated molecule, with fragmentation induced by increasing the cone voltage leading to the loss of small neutral molecules. The proposed fragmentation pathways, along with the provided experimental protocols, serve as a valuable resource for researchers and scientists working with this and related 1,2,4-triazole derivatives in the fields of medicinal chemistry, drug metabolism, and analytical sciences.

References

-

PubChem. (n.d.). 3-Ethyl-1,2,4(1H)-triazole. Retrieved from [Link]

-

NIST. (n.d.). 1H-1,2,4-Triazole. In NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. Organic & Biomolecular Chemistry. [Link]

Sources

Foreword: Understanding the Critical Role of Solubility in Drug Development

An In-depth Technical Guide to the Solubility of 3-Ethyl-1H-1,2,4-triazole in Common Organic Solvents

In the landscape of pharmaceutical sciences and synthetic chemistry, the solubility of an active pharmaceutical ingredient (API) or an intermediate is a cornerstone property that dictates its fate in both synthetic reaction media and biological systems. For a molecule like this compound, a heterocyclic compound with significant potential in medicinal chemistry, a thorough understanding of its solubility profile is not merely academic—it is a critical enabler for process optimization, formulation development, and ensuring bioavailability. This guide provides a comprehensive technical overview of the solubility of this compound in a range of common organic solvents, grounded in experimental data and theoretical principles. We will delve into the quantitative aspects of its solubility, the experimental methodologies for its determination, and the underlying physicochemical principles that govern its behavior in solution.

Physicochemical Profile of this compound

To comprehend the solubility characteristics of this compound, it is essential to first consider its molecular structure and inherent properties.

-

Structure: The molecule features a five-membered 1,2,4-triazole ring, which is aromatic and contains three nitrogen atoms, appended with an ethyl group at the 3-position.

-

Polarity and Hydrogen Bonding: The presence of the triazole ring, with its nitrogen heteroatoms, imparts significant polarity to the molecule. The N-H group allows it to act as a hydrogen bond donor, while the other nitrogen atoms can act as hydrogen bond acceptors. This dual capability is a primary determinant of its interaction with various solvents.

-

Physical State: At ambient conditions, this compound is a solid, meaning that the dissolution process involves overcoming the lattice energy of the crystal structure.

These features suggest that its solubility will be highly dependent on the solvent's ability to engage in hydrogen bonding and to overcome the solute-solute interactions within the crystal lattice.

Quantitative Solubility of this compound: Experimental Data

A systematic study of the solubility of this compound in fifteen common organic solvents was conducted at temperatures ranging from 283.15 K to 323.15 K. The mole fraction solubility (x) provides a fundamental measure of solubility and is presented below.

Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (K)

| Solvent | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |

| Methanol | 0.1836 | 0.2078 | 0.2343 | 0.2635 | 0.2956 | 0.3311 | 0.3703 | 0.4137 | 0.4618 |

| Ethanol | 0.1091 | 0.1245 | 0.1417 | 0.1608 | 0.1821 | 0.2058 | 0.2321 | 0.2614 | 0.2941 |

| n-Propanol | 0.0763 | 0.0872 | 0.0995 | 0.1132 | 0.1285 | 0.1456 | 0.1646 | 0.1857 | 0.2092 |

| Isopropanol | 0.0651 | 0.0746 | 0.0853 | 0.0972 | 0.1105 | 0.1254 | 0.1421 | 0.1607 | 0.1815 |

| n-Butanol | 0.0543 | 0.0621 | 0.0709 | 0.0808 | 0.0919 | 0.1043 | 0.1181 | 0.1336 | 0.1509 |

| Isobutanol | 0.0456 | 0.0522 | 0.0596 | 0.068 | 0.0774 | 0.0879 | 0.0996 | 0.1126 | 0.1272 |

| sec-Butanol | 0.0489 | 0.056 | 0.064 | 0.073 | 0.0831 | 0.0944 | 0.107 | 0.1211 | 0.1368 |

| n-Pentanol | 0.0411 | 0.047 | 0.0537 | 0.0612 | 0.0696 | 0.0789 | 0.0893 | 0.1009 | 0.1138 |

| Acetone | 0.1423 | 0.1628 | 0.1857 | 0.2113 | 0.2399 | 0.2719 | 0.3078 | 0.3481 | 0.3934 |

| 2-Butanone | 0.1098 | 0.1255 | 0.1432 | 0.1629 | 0.1849 | 0.2095 | 0.2369 | 0.2676 | 0.3019 |

| Cyclohexanone | 0.0987 | 0.113 | 0.1289 | 0.1466 | 0.1664 | 0.1885 | 0.2132 | 0.2408 | 0.2717 |

| Ethyl Acetate | 0.0387 | 0.0449 | 0.0521 | 0.0602 | 0.0694 | 0.0798 | 0.0916 | 0.1049 | 0.1199 |

| Methyl Acetate | 0.0571 | 0.0665 | 0.0773 | 0.0896 | 0.1037 | 0.1198 | 0.1382 | 0.1592 | 0.1832 |

| Acetonitrile | 0.0418 | 0.0485 | 0.0561 | 0.0647 | 0.0744 | 0.0854 | 0.0979 | 0.1121 | 0.1282 |

| N,N-Dimethylformamide | 0.2854 | 0.3183 | 0.354 | 0.3928 | 0.4348 | 0.4804 | 0.5298 | 0.5834 | 0.6416 |

Data extracted from the Journal of Chemical & Engineering Data.

Analysis of Solubility Trends

The experimental data reveals several key trends:

-

Effect of Temperature: In all solvents tested, the solubility of this compound increases with increasing temperature. This indicates that the dissolution process is endothermic, which is typical for the dissolution of a crystalline solid.

-

Solvent Polarity and Hydrogen Bonding: The highest solubility is observed in N,N-Dimethylformamide (DMF), a polar aprotic solvent with a high capacity for accepting hydrogen bonds. This is followed by the short-chain alcohols, with methanol showing the highest solubility among them. This highlights the importance of hydrogen bonding interactions between the N-H group of the triazole and the solvent molecules.

-

Alkyl Chain Length in Alcohols: Within the homologous series of n-alcohols (methanol to n-pentanol), the solubility decreases as the alkyl chain length increases. This is attributed to the decreasing polarity and hydrogen bonding capacity of the solvent as the nonpolar alkyl portion becomes more dominant.

-

Ketones and Esters: The solubility in ketones (acetone, 2-butanone, cyclohexanone) is moderate, while in esters (ethyl acetate, methyl acetate), it is generally lower. This reflects the different polarities and hydrogen bond accepting capabilities of these solvent classes.

-

Acetonitrile: Despite being a polar aprotic solvent, acetonitrile exhibits relatively low solvating power for this compound.

These trends can be rationalized by considering the principle of "like dissolves like." Solvents that are more similar in polarity and hydrogen bonding characteristics to this compound are more effective at solvating it.

Experimental Methodology for Solubility Determination: The Isothermal Gravimetric Method

A robust and widely accepted method for determining the solubility of solid compounds in liquids is the isothermal gravimetric method. This approach was utilized to obtain the data presented above.

Rationale and Self-Validation

The gravimetric method is a direct and absolute technique that relies on the precise measurement of mass. Its self-validating nature stems from reaching a state of thermodynamic equilibrium. The continuous stirring for a sufficient duration ensures that the solution is saturated, and the subsequent analysis of multiple samples from the supernatant confirms the attainment of a stable equilibrium concentration.

Experimental Workflow

Caption: Isothermal gravimetric solubility determination workflow.

Step-by-Step Protocol

-

Preparation: An excess amount of solid this compound is added to a known mass of the selected organic solvent in a sealed vessel. Using an excess of the solute is crucial to ensure that the solution reaches saturation.

-

Equilibration: The sealed vessel is placed in a precision thermostatic bath to maintain a constant temperature (e.g., ±0.1 K). The mixture is agitated vigorously using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is achieved.

-

Sampling: After the equilibration period, stirring is stopped, and the solid is allowed to settle. A sample of the clear supernatant is withdrawn using a pre-heated syringe to prevent premature crystallization. The syringe is fitted with a filter (e.g., 0.45 µm) to remove any undissolved solid particles.

-

Analysis: The withdrawn sample is accurately weighed. The solvent is then removed under vacuum at a controlled temperature, and the remaining solid residue (the dissolved this compound) is weighed.

-

Calculation: The mole fraction solubility (x) is calculated from the mass of the dissolved solute and the mass of the solvent in the sample.

Theoretical Modeling of Solubility

To further enhance the predictive understanding of the solubility behavior, the experimental data can be correlated with thermodynamic models. Two commonly used models are the modified Apelblat equation and the λh (Buchowski) equation.

-

Modified Apelblat Equation: This is a semi-empirical model that describes the effect of temperature on the solubility of a solute in a given solvent. It is particularly useful for interpolating solubility data at temperatures not experimentally measured.

-

λh (Buchowski) Equation: This model is based on the concept of solution ideality and is often used to describe the solubility of solids in liquids.

The successful application of these models to the experimental data for this compound indicates a consistent and predictable thermodynamic behavior of the system.

Visualizing Intermolecular Interactions

The solubility of this compound is governed by a balance of intermolecular forces. A simplified representation of these interactions is shown below.

Caption: Key intermolecular forces in solution.

Conclusion and Future Directions

This guide has provided a detailed technical overview of the solubility of this compound in a variety of common organic solvents. The provided quantitative data, experimental protocol, and theoretical analysis offer a solid foundation for researchers and professionals in drug development and chemical synthesis. The strong dependence of solubility on solvent polarity and hydrogen bonding capability has been clearly demonstrated.

Future work could expand this knowledge base by:

-

Investigating solubility in binary solvent mixtures to allow for fine-tuning of solvent properties.

-

Studying the effect of pH on solubility in aqueous systems, which is critical for pharmaceutical applications.

-

Determining other key physicochemical properties, such as pKa and logP, to build a more complete profile of the molecule.

By building upon this fundamental understanding of solubility, the scientific community can more effectively harness the potential of this compound and its derivatives in the development of new chemical entities.

References

-

Title: Experimental Solubility and Thermodynamic Models for this compound in Fifteen Organic Solvents at Temperatures from 283.15 to 323.15 K Source: Journal of Chemical & Engineering Data URL: [Link]

The Pharmacological Potential of 3-Ethyl-1H-1,2,4-triazole Derivatives: A Technical Guide for Researchers

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis and pharmacological potential of a specific subclass: 3-Ethyl-1H-1,2,4-triazole derivatives. We delve into the compelling evidence supporting their antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven insights, and detailed experimental methodologies to facilitate further investigation and development of this promising class of compounds.

Introduction: The Versatility of the 1,2,4-Triazole Core

The five-membered heterocyclic ring of 1,2,4-triazole, containing three nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents.[1] Its unique structural features, including the ability to participate in hydrogen bonding and dipole interactions, contribute to its metabolic stability and capacity to bind to various biological targets.[2] The incorporation of a 3-ethyl group into this scaffold modulates the lipophilicity and steric profile of the molecule, often leading to enhanced biological activity and selectivity. This guide will systematically explore the multifaceted pharmacological landscape of this compound derivatives.

Synthetic Pathways to this compound Derivatives

The synthesis of this compound derivatives typically commences with the preparation of the core intermediate, 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol. This key building block provides a versatile platform for the introduction of various pharmacophores through reactions at the thiol and amino groups.

Synthesis of the Core Intermediate: 4-Amino-5-ethyl-4H-1,2,4-triazole-3-thiol

A common and efficient route to this intermediate involves a multi-step synthesis starting from propanoic acid.

Experimental Protocol:

-

Esterification: Propanoic acid is reacted with ethanol in the presence of a catalytic amount of concentrated sulfuric acid under reflux to yield ethyl propanoate.

-

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to produce propanoic acid hydrazide.

-

Formation of Potassium Dithiocarbazinate: The hydrazide is reacted with carbon disulfide in an alkaline solution of potassium hydroxide in ethanol to form the potassium dithiocarbazinate salt.

-

Cyclization: The potassium salt is then cyclized by refluxing with an excess of hydrazine hydrate to yield 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol.[3]

Propanoic_Acid [label="Propanoic Acid"]; Ethyl_Propanoate [label="Ethyl Propanoate"]; Propanoic_Acid_Hydrazide [label="Propanoic Acid Hydrazide"]; Potassium_Dithiocarbazinate [label="Potassium Dithiocarbazinate Salt"]; Triazole_Thiol [label="4-Amino-5-ethyl-4H-\n1,2,4-triazole-3-thiol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Propanoic_Acid -> Ethyl_Propanoate [label="Ethanol, H₂SO₄ (cat.)\nReflux"]; Ethyl_Propanoate -> Propanoic_Acid_Hydrazide [label="Hydrazine Hydrate"]; Propanoic_Acid_Hydrazide -> Potassium_Dithiocarbazinate [label="CS₂, KOH, Ethanol"]; Potassium_Dithiocarbazinate -> Triazole_Thiol [label="Hydrazine Hydrate\nReflux"]; }

Synthesis of the 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol core.

Derivatization Strategies

The synthesized 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol serves as a versatile precursor for a wide array of derivatives:

-

Schiff Bases: Condensation of the 4-amino group with various aromatic aldehydes yields Schiff base derivatives.[4]

-

Thioether Derivatives: Alkylation or arylation of the thiol group leads to the formation of diverse thioether derivatives.

-

Mannich Bases: Reaction of the amino group with formaldehyde and a secondary amine results in the formation of Mannich bases.

Antimicrobial and Antifungal Activities

Derivatives of 1,2,4-triazole are well-established as potent antimicrobial and antifungal agents. The mechanism of action for antifungal triazoles is particularly well-understood.

Mechanism of Antifungal Action

The primary target of antifungal triazoles is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of CYP51, inhibiting its function.[5] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols, ultimately disrupting the integrity and function of the fungal cell membrane.[5]

Triazole [label="3-Ethyl-1,2,4-triazole\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CYP51 [label="Lanosterol 14α-demethylase\n(CYP51)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lanosterol [label="Lanosterol"]; Ergosterol [label="Ergosterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Membrane [label="Fungal Cell Membrane\n(Disrupted integrity and function)", style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

Triazole -> CYP51 [label="Inhibition"]; Lanosterol -> Ergosterol [label="CYP51 Catalysis"]; Ergosterol -> Membrane [label="Essential Component"]; CYP51 -> Ergosterol [style=invis]; }

Antifungal mechanism of 1,2,4-triazole derivatives.

Evaluation of Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives can be determined using standard microbiological assays.

Experimental Protocol: Agar Well Diffusion Method

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Evenly spread the microbial inoculum onto the surface of Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose agar for fungi.

-

Well Preparation: Create uniform wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at various concentrations into the wells.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.[6]

Table 1: Representative Antimicrobial Activity of 3-Ethyl-1,2,4-triazole Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| Schiff Base of 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol | S. aureus | 12.5 | [7] |

| E. coli | 25 | [7] | |

| C. albicans | 50 | [7] | |

| Thioether derivative | B. subtilis | 10 | [3] |

Anticancer Potential

The 1,2,4-triazole scaffold is present in several clinically used anticancer drugs, and derivatives of this compound have demonstrated promising antiproliferative activity against various cancer cell lines.[8][9]

Mechanisms of Anticancer Action

The anticancer activity of 1,2,4-triazole derivatives is often multifactorial and can involve:

-

Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as kinases and topoisomerases.[1]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.

-

Cell Cycle Arrest: Halting the progression of the cell cycle at different checkpoints, thereby preventing cell division.[10]

Triazole [label="3-Ethyl-1,2,4-triazole\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enzyme_Inhibition [label="Enzyme Inhibition\n(e.g., Kinases)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Induction of Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#F1F3F4", fontcolor="#202124"]; Cancer_Cell [label="Cancer Cell Proliferation\nand Survival", style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

Triazole -> Enzyme_Inhibition; Triazole -> Apoptosis; Triazole -> Cell_Cycle_Arrest; Enzyme_Inhibition -> Cancer_Cell [label="Inhibits"]; Apoptosis -> Cancer_Cell [label="Induces Death in"]; Cell_Cycle_Arrest -> Cancer_Cell [label="Halts Division of"]; }

Multifaceted anticancer mechanisms of 1,2,4-triazole derivatives.

Evaluation of In Vitro Cytotoxicity

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[11][12][13]

Table 2: Representative Anticancer Activity of 3-Ethyl-1,2,4-triazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(4-alkoxyphenyl)-3-ethyl-1H-1,2,4-triazol-5(4H)-one | MCF-7 (Breast) | 8.5 | [14] |

| HeLa (Cervical) | 12.3 | [15] | |

| A549 (Lung) | 15.1 | [15] | |

| Thio-substituted derivative | HepG2 (Liver) | 7.2 | [1] |

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and the search for novel anticonvulsant agents with improved efficacy and fewer side effects is ongoing.[16] Several this compound derivatives have demonstrated significant anticonvulsant activity in preclinical models.[14][17]

Putative Mechanisms of Anticonvulsant Action

The anticonvulsant effects of 1,2,4-triazole derivatives are thought to be mediated through various mechanisms, including:

-

Modulation of Ion Channels: Interaction with voltage-gated sodium channels or calcium channels to reduce neuronal excitability.[18]

-

Enhancement of GABAergic Neurotransmission: Potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[19]

In Vivo Evaluation of Anticonvulsant Activity

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models used to screen for anticonvulsant activity.

Experimental Protocol: Maximal Electroshock (MES) Test

-

Animal Model: Use adult mice or rats.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Induction of Seizure: After a specific pretreatment time (e.g., 30 or 60 minutes), induce a seizure by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.

-

ED50 Determination: Calculate the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hind limb extension.[14]

Table 3: Representative Anticonvulsant Activity of 3-Ethyl-1,2,4-triazole Derivatives

| Compound ID | Animal Model | Route | ED50 (mg/kg) | Reference |

| 3-ethyl-4-(4-(pentyloxy)phenyl)-1H-1,2,4-triazol-5(4H)-one | Mouse (MES) | i.p. | 26.9 | [14] |

| 4-(4-alkoxyphenyl)-3-ethyl-4H-1,2,4-triazole | Mouse (MES) | i.p. | 35.2 | [14] |

| 1,2,4-triazole-3-thione derivative | Mouse (6 Hz) | i.p. | 40.9 - 64.9 | [18][20] |

Anti-inflammatory Properties

Chronic inflammation is implicated in a wide range of diseases.[21] Derivatives of 1,2,4-triazole have emerged as promising anti-inflammatory agents, with some exhibiting potent activity in preclinical models.[5][22][23]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of 1,2,4-triazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as:

-

Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and/or COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[22][24]

-

Lipoxygenase (LOX) Enzymes: Inhibition of LOX enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators.[22]

Triazole [label="3-Ethyl-1,2,4-triazole\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arachidonic_Acid [label="Arachidonic Acid"]; COX [label="Cyclooxygenase (COX)", fillcolor="#F1F3F4", fontcolor="#202124"]; LOX [label="Lipoxygenase (LOX)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins", fillcolor="#FBBC05", fontcolor="#202124"]; Leukotrienes [label="Leukotrienes", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation", style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];